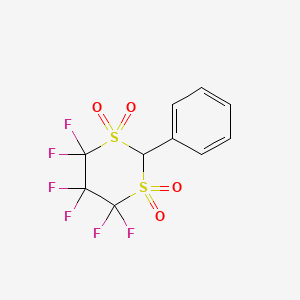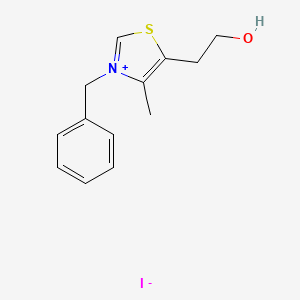
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide is a chemical compound with the molecular formula C13H16INOS. It is a thiazolium salt, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with benzyl, hydroxyethyl, and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide typically involves the reaction of 3-Benzyl-4-methylthiazolium chloride with an appropriate iodide source. One common method involves the following steps:
Starting Materials: 3-Benzyl-4-methylthiazolium chloride, sodium iodide, and ethanol.
Reaction Conditions: The reaction is carried out in ethanol at room temperature.
Procedure: Sodium iodide is added to a solution of 3-Benzyl-4-methylthiazolium chloride in ethanol. The mixture is stirred at room temperature for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium salts.
科学研究应用
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The thiazolium ring can participate in various chemical reactions, including nucleophilic addition and substitution, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
3-Benzyl-4-methylthiazolium chloride: Similar structure but lacks the hydroxyethyl group.
5-(2-Hydroxyethyl)-4-methylthiazolium chloride: Similar structure but lacks the benzyl group.
4-Methylthiazolium iodide: Similar structure but lacks both the benzyl and hydroxyethyl groups.
Uniqueness
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide is unique due to the presence of both benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
143516-40-9 |
|---|---|
分子式 |
C13H16INOS |
分子量 |
361.24 g/mol |
IUPAC 名称 |
2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;iodide |
InChI |
InChI=1S/C13H16NOS.HI/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H/q+1;/p-1 |
InChI 键 |
REOWLIGJNJGHPP-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
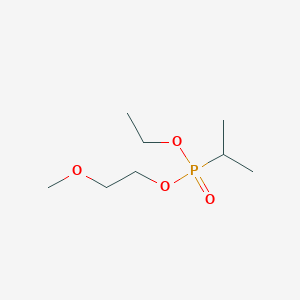
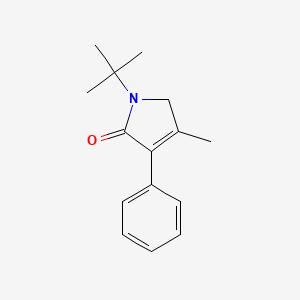
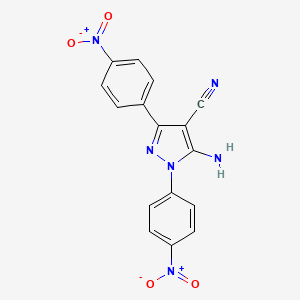
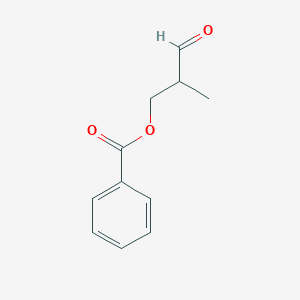
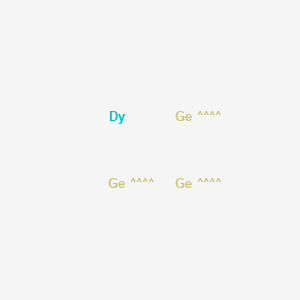
![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
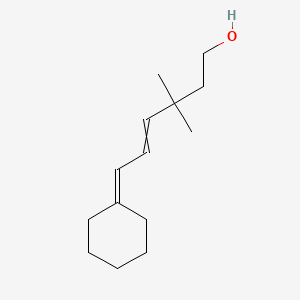
![Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate](/img/structure/B12562503.png)
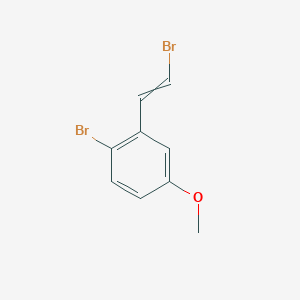

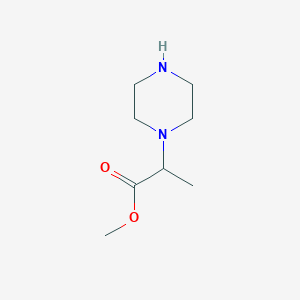
![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
